molecular formula C20H23BFNO4 B567645 4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester CAS No. 1218791-14-0

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester

Cat. No. B567645
CAS RN: 1218791-14-0
M. Wt: 371.215
InChI Key: QKDGXLSSQTZUCQ-UHFFFAOYSA-N
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Description

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester (Cbz-FAP) is a synthetically produced compound with a wide range of applications in scientific research. It is a boronic acid pinacol ester, a type of organic compound with a wide range of uses in the field of organic chemistry. Cbz-FAP is used as an intermediate in the synthesis of various compounds, such as peptide derivatives, peptide-like compounds, and other compounds with a wide range of applications in the pharmaceutical industry. In addition, Cbz-FAP has been used in the synthesis of compounds with potential therapeutic applications, such as anti-cancer agents and other compounds with anti-inflammatory, anti-viral, and anti-bacterial properties. Cbz-FAP is a versatile compound that can be used to synthesize a wide variety of compounds with a variety of applications in the field of scientific research.

Scientific Research Applications

Organoboron Compounds in Sensing Applications

Organoboron compounds like pinacol ester derivatives have been applied as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit enhanced selectivity toward fluoride ions, making them suitable for use in sensor technologies. The study conducted by Jańczyk et al. (2012) highlighted the application of pinacol ester of phenylboronic acid in developing membrane electrodes with Nernstian fluoride responses, indicating their potential in creating selective sensors for fluoride ions in various environments Jańczyk et al., 2012.

Advances in Organic Synthesis

The synthesis of complex organic molecules often requires intermediates that can introduce functional groups in a selective and efficient manner. Sugiyama et al. (2013) demonstrated the use of allylboronic acid pinacol esters in the diastereoselective amidoallylation of glyoxylic acid, leading to the efficient synthesis of optically active γ,δ-unsaturated α-amino acids. This method showcases the utility of boronic acid esters in facilitating reactions that contribute to the advancement of amino acid synthesis and, potentially, the development of peptide-based therapeutics Sugiyama et al., 2013.

Novel Materials and Polymer Science

The unique properties of arylboronic esters have been explored for the development of materials with novel properties. Shoji et al. (2017) discovered that simple arylboronic esters exhibit long-lived room-temperature phosphorescence in the solid state. This finding opens new avenues for the application of these compounds in the creation of phosphorescent materials for use in sensors, bioimaging, and organic light-emitting devices (OLEDs) Shoji et al., 2017.

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

properties

IUPAC Name

benzyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDGXLSSQTZUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682216
Record name Benzyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

CAS RN

1218791-14-0
Record name Phenylmethyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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